molecular formula C6H12ClNO2 B8423997 methyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride

methyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride

Cat. No. B8423997
M. Wt: 165.62 g/mol
InChI Key: PYZWRNNLMUMWQG-UHFFFAOYSA-N
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Patent
US05041612

Procedure details

86.5 g (1.2 mol) of thionyl chloride were added dropwise to 300 ml of methanol at -10° C., and thereafter 36.9 g (0.32 mol) of 1-methylamino-cyclopropane-1-carboxylic acid were introduced in portions. Stirring was carried out for 5 hours at room temperature, and the mixture was allowed to stand overnight. The mixture was worked up by filtering it, evaporating down the filtrate in vacuo and heating the residue together with 7 g of active carbon for 10 minutes in methanol. After filtration and evaporation, 45.9 g (86.6% of theory) of methyl 1-methylamino-cyclopropane-1-carboxylate hydrochloride were obtained as a yellowish viscous oil of refractive index nD23.5 : 1.4798.
Quantity
86.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
36.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH3:5][NH:6][C:7]1([C:10]([OH:12])=[O:11])[CH2:9][CH2:8]1.[CH3:13]O>>[ClH:3].[CH3:5][NH:6][C:7]1([C:10]([O:12][CH3:13])=[O:11])[CH2:9][CH2:8]1 |f:3.4|

Inputs

Step One
Name
Quantity
86.5 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
300 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
36.9 g
Type
reactant
Smiles
CNC1(CC1)C(=O)O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
by filtering it
CUSTOM
Type
CUSTOM
Details
evaporating down the filtrate in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
heating the residue together with 7 g of active carbon for 10 minutes in methanol
Duration
10 min
FILTRATION
Type
FILTRATION
Details
After filtration and evaporation

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Cl.CNC1(CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 45.9 g
YIELD: PERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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